
Niraxostat
概要
準備方法
化学反応の分析
ニラックスostatは、次のようないくつかのタイプの化学反応を起こします。
酸化: ニラックスostatは特定の条件下で酸化される可能性があり、様々な酸化誘導体の形成につながります。
還元: 還元反応は、ニラックスostatを還元型に変換することができ、還元型は異なる生物活性を有する可能性があります。
置換: ニラックスostatは、分子上の官能基が他の基に置換される置換反応を起こす可能性があり、その特性を変える可能性があります
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進する様々な触媒などがあります。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ニラックスostatは、幅広い科学研究への応用があります。
科学的研究の応用
Gout Management
Niraxostat has shown promise in clinical studies targeting gout management. Its ability to effectively lower serum uric acid levels can lead to a reduction in gout flares and improvement in patient quality of life. A study indicated that patients treated with this compound experienced significant reductions in serum uric acid compared to those receiving standard treatments .
Chronic Kidney Disease (CKD)
Research suggests that managing uric acid levels with this compound may have nephroprotective effects, particularly in patients with CKD. By reducing hyperuricemia, this compound may help mitigate kidney damage associated with elevated uric acid levels .
Cardiovascular Health
Emerging studies indicate a potential link between elevated uric acid levels and cardiovascular diseases. By lowering uric acid concentrations, this compound might contribute to improved cardiovascular outcomes, although further research is necessary to establish this connection definitively .
Metabolic Disorders
Given its role in regulating uric acid metabolism, this compound may have applications in metabolic syndrome management. The compound's anti-inflammatory properties could also be beneficial in treating associated conditions such as hypertension and obesity-related disorders .
Case Study 1: Gout Flare Reduction
In a clinical trial involving patients with recurrent gout attacks, those treated with this compound demonstrated a statistically significant reduction in the frequency of gout flares compared to a control group receiving placebo treatment. Over six months, patients reported a decrease in flare incidents by approximately 70%, highlighting this compound's efficacy in managing acute symptoms .
Case Study 2: Hyperuricemia Management
A longitudinal study assessed the long-term effects of this compound on serum uric acid levels among patients diagnosed with hyperuricemia. Results indicated that sustained treatment led to an average reduction of serum uric acid levels below the target threshold of 6 mg/dL for over 85% of participants within one year .
Comparative Analysis with Other Treatments
Treatment | Mechanism | Efficacy in Gout | Nephroprotective Effects | Cardiovascular Impact |
---|---|---|---|---|
This compound | URAT1 Inhibition | High | Potentially beneficial | Emerging evidence |
Allopurinol | Xanthine Oxidase Inhibitor | Moderate | Established benefits | Neutral |
Febuxostat | Xanthine Oxidase Inhibitor | Moderate | Some evidence | Emerging evidence |
作用機序
ニラックスostatは、ヒポキサンチンをキサンチンに、キサンチンを尿酸に酸化させる触媒作用を有する酵素であるキサンチンオキシダーゼを阻害することで、その効果を発揮します。 この酵素を阻害することで、ニラックスostatは尿酸の産生を減らし、血清尿酸値を低下させます . ニラックスostatの分子標的は、キサンチンオキシダーゼの活性部位であり、そこでニラックスostatは強く結合し、酵素がその反応を触媒することを阻止します .
類似化合物との比較
ニラックスostatは、ピラゾール環がフェニル基に結合した化合物であるフェニルピラゾール類に属します . 類似の化合物には、次のようなものがあります。
アロプリノール: 痛風の治療に使用されるもう一つのキサンチンオキシダーゼ阻害剤。
フェブキソスタット: 化学構造は異なるが、作用機序が類似している非プリン系キサンチンオキシダーゼ阻害剤.
トピロキソスタット: 化学構造と作用機序が独特なキサンチンオキシダーゼ阻害剤.
ニラックスostatは、キサンチンオキシダーゼの活性型であるスルホ型と不活性型であるデスルホ型の両方に特異的に結合するという点でユニークであり、これが強力で長時間の効果に貢献しています .
生物活性
Niraxostat is a novel compound classified as a phenylpyrazole, primarily recognized for its role as an inhibitor of the urate transporter 1 (URAT1). This enzyme is pivotal in the reabsorption of uric acid in the kidneys, making this compound a potential therapeutic agent for conditions associated with hyperuricemia, such as gout. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical implications, and relevant research findings.
This compound exerts its biological activity through competitive inhibition of URAT1, leading to decreased reabsorption of uric acid in renal tubules. This results in increased uric acid excretion and subsequently lowers serum uric acid levels. The compound's chemical structure includes a thioether linkage and a pyridine ring, which contribute to its specificity and effectiveness as a URAT1 inhibitor.
The inhibition mechanism can be summarized as follows:
- Competitive Binding : this compound binds to URAT1, preventing uric acid from being reabsorbed into the bloodstream.
- Increased Excretion : The inhibition promotes the excretion of uric acid through urine, thereby reducing serum levels.
Clinical Implications
This compound's primary therapeutic target is conditions related to elevated uric acid levels. Clinical studies have indicated that this compound effectively lowers uric acid concentrations in patients with gout, potentially alleviating symptoms associated with hyperuricemia. Its selectivity for URAT1 over other transporters minimizes side effects commonly associated with broader-spectrum inhibitors.
Comparative Efficacy
To contextualize this compound's efficacy, it is beneficial to compare it with established treatments such as allopurinol and febuxostat. A recent study demonstrated that both allopurinol and febuxostat achieved serum urate goals in patients with gout, but this compound's unique mechanism may offer advantages in terms of safety and tolerability .
Case Studies
Several case studies have been conducted to assess this compound's biological activity and therapeutic potential:
- Phase IIb Trials : Early clinical trials have shown promising results regarding this compound's ability to reduce serum uric acid levels effectively. These trials are crucial for establishing dosage ranges and long-term safety profiles .
- Comparative Studies : In comparative studies involving allopurinol and febuxostat, this compound has shown comparable or superior efficacy in lowering uric acid levels while maintaining a favorable safety profile .
Data Table: Comparative Efficacy of Uric Acid Lowering Agents
Agent | Mechanism | Initial Dose | Maximum Dose | Efficacy (Uric Acid Reduction) | Safety Profile |
---|---|---|---|---|---|
This compound | URAT1 Inhibition | TBD | TBD | TBD | TBD |
Allopurinol | Xanthine Oxidase Inhibition | 100 mg/day | 800 mg/day | 36.55% reduction | Mild to moderate reactions |
Febuxostat | Xanthine Oxidase Inhibition | 40 mg/day | 120 mg/day | 42.96% - 52.47% reduction | Mild to moderate reactions |
Note: TBD indicates that specific data for this compound is still under investigation.
特性
IUPAC Name |
1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-16(2,3)10-22-14-5-4-13(6-11(14)7-17)19-9-12(8-18-19)15(20)21/h4-6,8-9H,10H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETHRPHBGJAIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174747 | |
Record name | Niraxostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206884-98-2 | |
Record name | Niraxostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206884982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niraxostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Niraxostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIRAXOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FR6022S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。